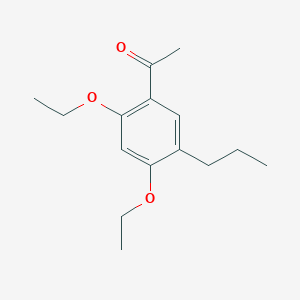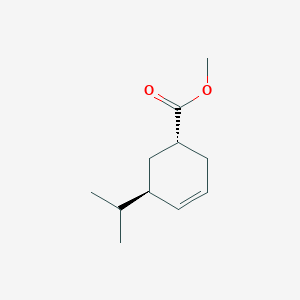
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates These compounds are characterized by a cyclohexene ring with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Ethyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (1R,5R)-5-(methyl)cyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the isopropyl group and the methyl ester, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
90276-07-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (1R,5R)-5-propan-2-ylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-5,8-10H,6-7H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
GOFMCRGGQUHTCL-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H](CC=C1)C(=O)OC |
Canonical SMILES |
CC(C)C1CC(CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


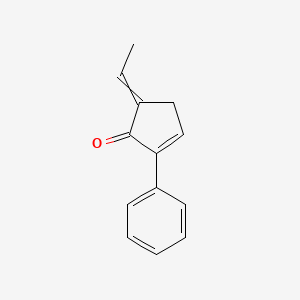
![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
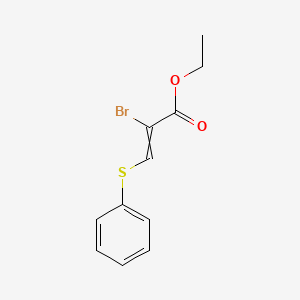
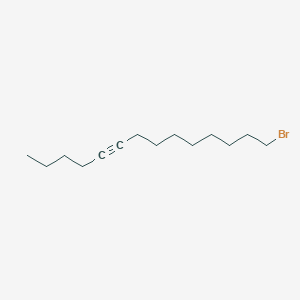
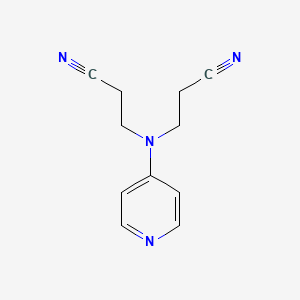
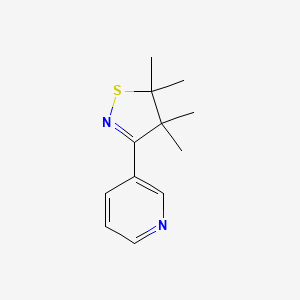
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)

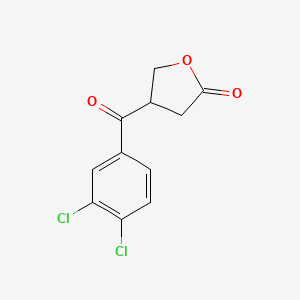

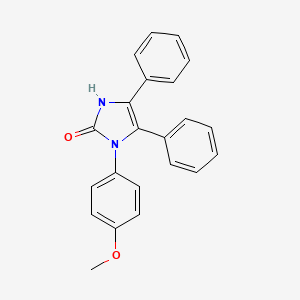
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)
